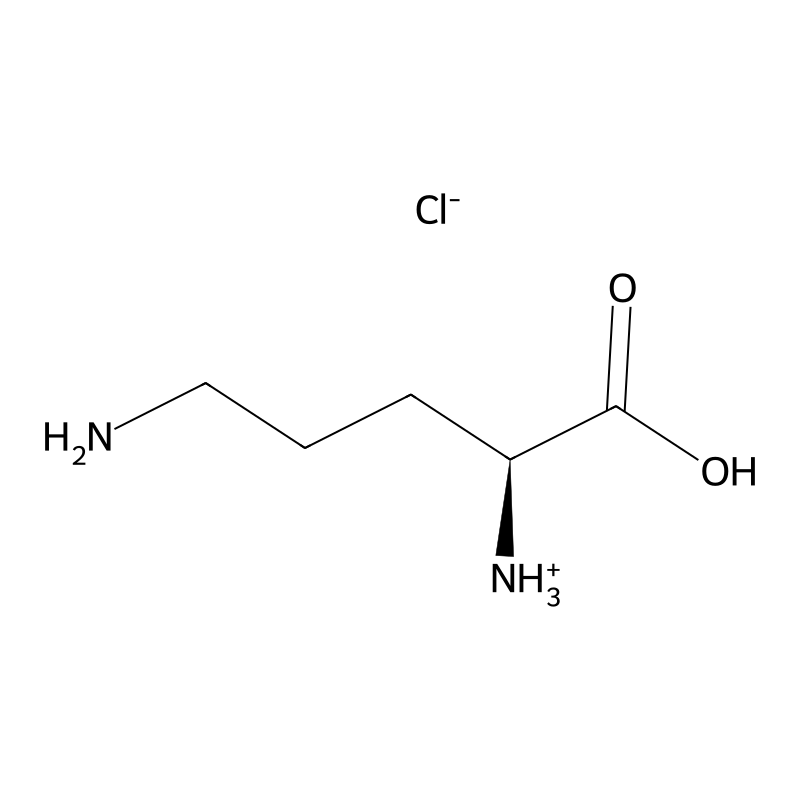

L-Ornithine hydrochloride

C5H13ClN2O2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C5H13ClN2O2

Molecular Weight

InChI

InChI Key

SMILES

solubility

Very slightly soluble (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

Ammonia Detoxification and Liver Function

L-Ornithine plays a crucial role in the urea cycle, which eliminates ammonia, a waste product from protein metabolism, from the body. Research suggests L-Orn HCl supplementation might be beneficial in conditions with elevated ammonia levels, such as liver cirrhosis .

Athletic Performance and Fatigue

Some studies suggest L-Orn HCl supplementation might improve athletic performance and reduce fatigue. One study observed reduced fatigue and improved subjective feelings of well-being in healthy volunteers after L-Orn HCl intake . However, these results are preliminary, and further research is needed to confirm the efficacy and optimal dosages for this purpose.

Stress and Sleep Quality

Limited research suggests that L-Orn HCl might positively impact stress and sleep quality. A study on healthy workers found that L-Orn HCl supplementation improved sleep quality and reduced stress markers compared to a placebo group . However, more extensive research is needed to solidify these findings and elucidate the underlying mechanisms.

L-Ornithine hydrochloride is a non-proteinogenic α-amino acid, represented by the chemical formula CHClNO. It plays a crucial role in the urea cycle, primarily facilitating the disposal of excess nitrogen by converting ammonia into urea. L-Ornithine is produced from L-arginine through the action of the enzyme arginase, making it integral to nitrogen metabolism in mammals . The compound exists as a hydrochloride salt, enhancing its solubility and stability in aqueous solutions, which is beneficial for various applications in biochemistry and medicine .

L-Orn-HCl is primarily studied for its potential role in:

- Arginine production: L-Ornithine is a precursor to L-arginine, another amino acid involved in protein synthesis and nitric oxide production. Supplementation might increase arginine levels, although evidence is mixed []. Nitric oxide plays a role in vasodilation (blood vessel relaxation) which could be beneficial for blood flow and exercise performance [].

- Urea Cycle:

- Polyamine Synthesis:

- Conversion to L-arginine:

L-Ornithine exhibits various biological activities:

- Nitrogen Disposal: It plays a central role in the urea cycle, aiding in the detoxification of ammonia .

- Growth Hormone Release: Some studies suggest that L-Ornithine may stimulate the release of growth hormone, although results have been mixed regarding its efficacy in enhancing muscle mass or strength in athletes .

- Antifatigue Effects: Research indicates that L-Ornithine supplementation can reduce exercise-induced fatigue by improving energy metabolism and promoting ammonia excretion .

Several methods exist for synthesizing L-Ornithine hydrochloride:

- Chemical Synthesis from L-arginine:

- Biochemical Pathways:

L-Ornithine hydrochloride finds applications across various fields:

- Nutritional Supplements: It is marketed as a supplement for athletes to enhance performance and recovery.

- Pharmaceuticals: Used in treatments for liver diseases such as cirrhosis and hepatic encephalopathy due to its role in nitrogen metabolism .

- Cell Culture: Employed in cell culture media to support cellular growth and function .

L-Ornithine interacts with several biological systems:

- Amino Acid Metabolism: It influences the metabolism of other amino acids like L-arginine and plays a role in polyamine biosynthesis, affecting cellular proliferation and differentiation .

- Hormonal Regulation: Studies have suggested potential interactions with hormones related to growth and metabolism, although further research is needed to clarify these effects .

L-Ornithine shares similarities with several compounds but retains unique characteristics:

| Compound | Role/Function | Unique Features |

|---|---|---|

| L-Arginine | Precursor to nitric oxide; involved in protein synthesis | Proteinogenic amino acid; directly involved in nitric oxide production |

| L-Citrulline | Precursor to L-arginine; involved in urea cycle | Non-proteinogenic; can be converted back to L-arginine |

| Putrescine | Polyamine involved in cellular growth | Directly derived from L-Ornithine; essential for cell proliferation |

| L-Lysine | Essential amino acid; involved in protein synthesis | Proteinogenic; cannot be synthesized by humans |

L-Ornithine's unique position lies in its specific role within the urea cycle and its ability to influence both nitrogen metabolism and polyamine synthesis without being directly coded for by DNA like traditional amino acids.

L-Ornithine hydrochloride represents a critical amino acid derivative with significant applications in biochemical and pharmaceutical industries [1] [2]. The compound exhibits distinctive physical and chemical properties that make it suitable for various synthetic approaches [40] [41]. Understanding the molecular characteristics of this compound is essential for developing efficient production methodologies.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₁₃ClN₂O₂ |

| Molecular Weight (g/mol) | 168.62 |

| CAS Number | 3184-13-2 |

| Melting Point (°C) | 245 (dec.) |

| Density (g/cm³) | 1.57 |

| Water Solubility (mg/mL) | 543 |

| pH (1M in H₂O) | 5.0-6.0 |

| Optical Rotation | [α]²⁰/D +23.0±0.5° (c=5% in 5M HCl) |

| Appearance | White crystalline powder |

| Bulk Density (kg/m³) | 470 |

Hydrolytic Pathways from L-Arginine Precursors

The conversion of L-arginine to L-ornithine hydrochloride through hydrolytic pathways represents one of the most established synthetic routes in amino acid chemistry [12] [13]. These methodologies exploit the guanidine functional group present in arginine, which can be selectively cleaved under controlled conditions to yield ornithine as the primary product [13] [22].

The hydrolytic conversion follows fundamental reaction kinetics where L-arginine serves as the substrate and undergoes cleavage of the carbon-nitrogen bond within the guanidine moiety [13] [34]. Research has demonstrated that both acidic and alkaline conditions can facilitate this transformation, though each approach presents distinct advantages and limitations in terms of reaction efficiency and product purity [12] [13].

| Method | Substrate | Temperature (°C) | Time | Yield (%) | By-products |

|---|---|---|---|---|---|

| Alkaline Hydrolysis with Barium Hydroxide | L-Arginine | 110 | 24 hours | 90 | Citrulline, 3-amino-piperid-2-one |

| Acid Hydrolysis (6N HCl) | L-Arginine | 176 | 120 hours | 98 | None |

| Enzymatic Hydrolysis (Arginase) | L-Arginine | 25-37 | 6 hours | 96-99 | Urea |

| Phase Transfer Catalysis | Amino acid precursors | Room temperature | 4-24 hours | 75-95 | Variable |

| Bipolar Membrane Electrodialysis | L-Ornithine monohydrochloride | Room temperature | 1.5 hours | 96.1 | None |

Phase Transfer Catalysis in Alkaline Hydrolysis

Phase transfer catalysis has emerged as a sophisticated methodology for the asymmetric synthesis of ornithine derivatives through controlled alkaline hydrolysis [9] [10] [11]. This approach utilizes chiral quaternary ammonium salts as catalysts to facilitate the conversion while maintaining stereochemical integrity [9] [15]. The methodology demonstrates exceptional enantioselectivity, particularly when employing specialized catalyst systems designed for amino acid transformations [10] [11].

Recent investigations have established optimal reaction conditions that maximize both conversion efficiency and enantiomeric excess [11] [15]. The use of toluene-chloroform solvent mixtures in a 7:3 volume ratio has proven particularly effective for maintaining catalyst activity while ensuring adequate substrate solubility [11]. Temperature control at 5°C significantly enhances the stereoselectivity of the reaction, achieving enantiomeric excess values up to 72% [11].

The phase transfer catalysis mechanism involves the formation of an ion pair between the chiral catalyst and the substrate, followed by nucleophilic attack under alkaline conditions [9] [10]. Potassium fluoride has been identified as the optimal base for these transformations, providing superior results compared to traditional hydroxide bases [11]. The catalyst loading can be reduced to as low as 1 mol% while maintaining high conversion rates, making this approach economically viable for larger-scale applications [11].

| Parameter | Optimized Conditions |

|---|---|

| Catalyst Type | Chiral quaternary ammonium salts |

| Base | KF (solid) |

| Solvent System | Toluene/CHCl₃ (7:3, v/v) |

| Temperature (°C) | 5 |

| Catalyst Loading (mol%) | 1 |

| Reaction Time (hours) | 4-24 |

| Enantiomeric Excess (%) | 72 |

| Conversion (%) | 95-99 |

Barium Hydroxide-Mediated Conversion Mechanisms

Barium hydroxide-mediated conversion represents a classical approach to ornithine synthesis that has been refined through decades of research [12] [16]. This methodology exploits the strong basicity of barium hydroxide to facilitate the hydrolytic cleavage of the guanidine group in L-arginine under controlled thermal conditions [12] [13]. The process operates through a mechanism involving nucleophilic attack on the carbon center of the guanidine moiety, followed by elimination of urea [13].

The barium hydroxide method requires precise temperature control at 110°C for optimal conversion efficiency [12] [13]. Under these conditions, approximately 90% yield of L-ornithine can be achieved within 24 hours of reaction time [12]. However, the formation of side products, particularly citrulline and 3-amino-piperid-2-one, represents a significant challenge that must be addressed through careful optimization of reaction parameters [13].

The mechanism proceeds through initial formation of a barium-arginine complex, followed by intramolecular rearrangement and subsequent hydrolysis [12]. The reaction generates barium carbonate as a precipitate, which facilitates product isolation through filtration [12] [16]. Post-reaction processing involves the addition of L-aspartic acid to form the desired ornithine salt, followed by crystallization to obtain pure L-ornithine hydrochloride [12] [16].

Research has demonstrated that the barium hydroxide concentration critically affects both conversion rate and selectivity [13]. Higher concentrations accelerate the reaction but increase the formation of undesired cyclization products [13]. The optimal pH range has been established between 12-13, maintained through controlled addition of barium hydroxide throughout the reaction period [12].

Enzymatic Synthesis Approaches

Enzymatic synthesis of L-ornithine hydrochloride through arginase-catalyzed hydrolysis represents a highly selective and environmentally sustainable approach [17] [18] [21] [22]. This methodology exploits the natural specificity of arginase enzymes, which catalyze the hydrolysis of L-arginine to produce L-ornithine and urea with exceptional stereochemical fidelity [18] [21] [24].

The enzymatic approach demonstrates superior selectivity compared to chemical methods, achieving conversion rates exceeding 96% with minimal formation of side products [22] [23]. Arginase enzymes from various sources, including bovine liver, Bacillus subtilis, and human sources, have been successfully employed for this transformation [18] [21] [22]. Each enzyme source presents distinct kinetic parameters and operational requirements that influence the overall process efficiency [18] [21].

| Enzyme | Km for L-Arginine (mM) | Optimal pH | Optimal Temperature (°C) | Specific Activity (U/mg) | Metal Cofactor |

|---|---|---|---|---|---|

| Bovine Liver Arginase | 2.5-5.0 | 9.5-10.0 | 37 | 2000-5000 | Mn²⁺ |

| Bacillus subtilis Arginase | 1.28 | 8.0-9.0 | 25-37 | 1500-3000 | Mn²⁺ |

| Human Arginase-1 | 3.5-15.0 | 9.5 | 37 | 1000-3000 | Mn²⁺ |

| Plant Arginase | 10.0-25.0 | 8.5-9.5 | 30-40 | 500-1500 | Mn²⁺ |

The enzymatic mechanism involves a binuclear manganese cluster located in the active site that facilitates the hydrolytic cleavage [14] [21]. The reaction proceeds through nucleophilic attack by a hydroxide ion on the carbon atom of the guanidine moiety, forming a tetrahedral intermediate that subsequently eliminates urea [21]. The manganese cofactors play a crucial role in coordinating the hydroxide nucleophile and stabilizing the transition state [14] [21].

Bacillus subtilis arginase has demonstrated particularly favorable kinetic properties for industrial applications, exhibiting a low Michaelis constant of 1.28 mM for L-arginine [18]. This enzyme operates efficiently under mild conditions, requiring temperatures between 25-37°C and maintaining activity across a pH range of 8.0-9.0 [18] [3]. The specific activity ranges from 1500-3000 units per milligram of protein, making it highly suitable for large-scale production [18].

Process optimization for enzymatic synthesis involves careful control of substrate concentration, enzyme loading, and reaction time [22] [23]. The conversion can be monitored through chromatographic analysis of L-ornithine formation or L-arginine consumption [22]. Enzyme separation through ultrafiltration prior to product isolation significantly improves the purity of the final L-ornithine hydrochloride product [22].

Green Chemistry Innovations in Production

Green chemistry approaches to L-ornithine hydrochloride production have gained significant attention due to increasing environmental concerns and regulatory requirements [4] [25] [26] [27]. These methodologies focus on minimizing waste generation, reducing energy consumption, and eliminating hazardous solvents while maintaining high product quality and yield [25] [27] [28].

The implementation of green chemistry principles in ornithine production encompasses several innovative technologies, including bipolar membrane electrodialysis and solvent-free crystallization techniques [4] [28] [29]. These approaches represent paradigm shifts from traditional chemical synthesis methods, offering substantial environmental and economic advantages [25] [27] [28].

Bipolar Membrane Electrodialysis Applications

Bipolar membrane electrodialysis has emerged as a revolutionary technology for the direct conversion of L-ornithine monohydrochloride to L-ornithine [4] [28]. This methodology utilizes selective ion transport through specialized membranes to achieve high-efficiency separation and purification without the need for chemical additives [4] [28]. The technology represents a significant advancement in sustainable amino acid processing [28].

The bipolar membrane system operates through the migration of chloride ions through anion exchange membranes, while maintaining the L-ornithine cation in the feed compartment [4] [28]. The BP-A configuration, consisting of bipolar membranes coupled with anion exchange membranes, has demonstrated superior performance compared to alternative arrangements [4] [28]. This configuration achieves conversion ratios exceeding 96% with current efficiencies of 95.5% [4] [28].

| Parameter | Optimal Value |

|---|---|

| Membrane Configuration | BP-A |

| Voltage Drop (V) | 7.5 |

| Feed Concentration (mol/L) | 0.50 |

| Conversion Ratio (%) | 96.1 |

| Current Efficiency (%) | 95.5 |

| Energy Consumption (kWh/kg) | 0.31 |

| Temperature (°C) | Room temperature |

| Process Time (hours) | 1.5 |

The optimization of operating parameters has revealed that a voltage drop of 7.5 V across the membrane stack provides the optimal balance between conversion rate and energy efficiency [4] [28]. Feed concentrations of 0.50 mol/L have been identified as ideal for minimizing ion leakage while maintaining high conversion rates [4] [28]. The energy consumption of 0.31 kWh per kilogram of L-ornithine represents a significant improvement over traditional chemical processing methods [4] [28].

The mechanism involves the splitting of water molecules at the bipolar membrane interface, generating hydrogen and hydroxide ions that drive the conversion process [4] [28]. The selectivity of the anion exchange membrane for chloride ions ensures efficient separation while preventing contamination with other ionic species [4] [28]. This approach eliminates the need for chemical neutralization steps and reduces waste generation to negligible levels [4] [28].

Solvent-Free Crystallization Techniques

Solvent-free crystallization represents an innovative approach to L-ornithine hydrochloride purification that eliminates the environmental impact associated with organic solvents [29] [30]. This methodology utilizes controlled nucleation and crystal growth processes to achieve high-purity products while minimizing waste generation [29] [30]. The technique has demonstrated particular effectiveness in producing crystals with superior morphological characteristics [30].

The solvent-free approach involves the direct crystallization of L-ornithine from aqueous solutions through controlled evaporation and temperature manipulation [29]. Recent research has established that the addition of hydrophilic organic solvents in minimal quantities can enhance crystal formation without compromising the environmental benefits of the process [29]. Methanol and ethanol have proven particularly effective as crystallization aids when used in concentrations below 5% by weight [29].

Cation exchange resin technology has been integrated into solvent-free crystallization processes to enhance product purity [29]. The methodology involves initial adsorption of L-ornithine onto strongly basic cation exchange resins, followed by elution with alkaline aqueous solutions [29]. Subsequent removal of alkaline components through concentration yields high-purity L-ornithine solutions suitable for direct crystallization [29].

The crystallization process operates through controlled supersaturation achieved by gradual water removal at elevated temperatures [29]. Temperature control between 50-60°C has been identified as optimal for promoting uniform crystal growth while preventing thermal decomposition [29]. The resulting crystals exhibit L-ornithine content exceeding 97% by weight, with moisture content below 3% [29].

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Signatures

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for L-Ornithine hydrochloride through both proton and carbon-13 analysis. The compound exhibits characteristic spectral signatures that confirm its molecular structure and purity [1] [2] [3].

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In deuterium oxide solution at 400 megahertz, L-Ornithine hydrochloride displays distinct proton environments reflecting its amino acid structure. The alpha-carbon proton (C-2) appears as a quartet at 3.80 parts per million, characteristic of an amino acid alpha-hydrogen coupled to the adjacent amino group [1] [4]. The terminal methylene protons adjacent to the primary amino group (C-5) resonate as a triplet at 3.07 parts per million, integrating for two protons. The internal methylene protons (C-3 and C-4) appear as complex multiplets centered around 1.93 parts per million, collectively integrating for four protons [1] [5].

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The carbon-13 spectrum reveals five distinct carbon environments consistent with the pentanoic acid backbone structure. The carboxyl carbon exhibits the characteristic downfield shift at 177.05 parts per million, typical of carboxylic acid carbonyls in amino acids [2] [6]. The alpha-carbon (C-2) resonates at 56.80 parts per million, reflecting the deshielding effect of both amino and carboxyl substituents. The terminal carbon bearing the primary amino group (C-5) appears at 41.56 parts per million, while the internal methylene carbons (C-3 and C-4) resonate at 30.18 and 25.47 parts per million respectively [6].

| NMR Type | Chemical Shift (ppm) | Assignment | Multiplicity | Integration | Conditions |

|---|---|---|---|---|---|

| ¹H NMR | 3.80 | α-CH (C-2) | quartet | 1H | D₂O, 400 MHz |

| ¹H NMR | 3.07 | CH₂-NH₂ (C-5) | triplet | 2H | D₂O, 400 MHz |

| ¹H NMR | 1.93 | CH₂ (C-3, C-4) | multiplet | 4H | D₂O, 400 MHz |

| ¹³C NMR | 177.05 | C=O (carboxyl) | singlet | 1C | D₂O, 400 MHz |

| ¹³C NMR | 56.80 | C-2 | singlet | 1C | D₂O, 400 MHz |

| ¹³C NMR | 41.56 | C-5 | singlet | 1C | D₂O, 400 MHz |

| ¹³C NMR | 30.18 | C-3 | singlet | 1C | D₂O, 400 MHz |

| ¹³C NMR | 25.47 | C-4 | singlet | 1C | D₂O, 400 MHz |

Infrared (IR) and Raman Spectral Features

Fourier Transform Infrared and Raman spectroscopy provide complementary vibrational information for L-Ornithine hydrochloride, revealing characteristic functional group frequencies that confirm its zwitterionic nature in the solid state [7] [4].

Fourier Transform Infrared (FT-IR) Spectroscopy

The infrared spectrum exhibits characteristic absorption bands corresponding to the various functional groups present in the hydrochloride salt. The ammonium ion (NH₃⁺) stretching vibrations appear at 3091 wavenumbers, representing the symmetric stretching mode typical of protonated amino groups in amino acid hydrochlorides [7]. The asymmetric deformation vibration of the ammonium group manifests as a medium-intensity band at 1630 wavenumbers, while additional amino group vibrations are observed at 1502 wavenumbers [7].

Carboxylic acid functionality is evidenced by absorption at 1398 wavenumbers, attributed to the carboxyl group vibrations. The alkyl chain methylene groups contribute characteristic twisting vibrations at 1261 wavenumbers, confirming the pentanoic acid backbone structure [7].

Fourier Transform Raman Spectroscopy

Raman spectroscopy provides complementary information through different selection rules, revealing additional vibrational modes. The ammonium stretching vibrations appear at 3141 and 3174 wavenumbers, consistent with the presence of protonated amino groups [7]. The symmetric stretching mode of methylene groups manifests as a strong band at 2950 wavenumbers, characteristic of alkyl chain vibrations in amino acid structures [7].

| Technique | Wavenumber (cm⁻¹) | Assignment | Intensity | Functional Group |

|---|---|---|---|---|

| FT-IR | 3091 | NH₃⁺ symmetric stretch | strong | Amino group |

| FT-IR | 1630 | NH₃⁺ asymmetric deformation | medium | Amino group |

| FT-IR | 1502 | NH₃⁺ vibration | medium | Amino group |

| FT-IR | 1398 | Tartaric acid | strong | Carboxylic acid |

| FT-IR | 1261 | CH₂ twisting | strong | Alkyl chain |

| FT-Raman | 3141 | NH₃⁺ stretch | medium | Amino group |

| FT-Raman | 3174 | NH₃⁺ stretch | medium | Amino group |

| FT-Raman | 2950 | CH₂ symmetric stretch | strong | Alkyl chain |

Thermodynamic Properties

Thermal Decomposition Patterns

L-Ornithine hydrochloride exhibits well-defined thermal decomposition characteristics that provide insight into its thermal stability and degradation mechanisms. Thermogravimetric analysis reveals the compound maintains structural integrity up to its melting point, followed by systematic decomposition [8] [9].

Melting Point and Phase Transitions

The compound exhibits a melting point of 245 degrees Celsius with concurrent decomposition, as determined by differential scanning calorimetry under standard atmospheric conditions [10] [11] [9]. This decomposition-concurrent melting is characteristic of amino acid hydrochlorides, where thermal degradation competes with phase transition processes at elevated temperatures.

Thermogravimetric Analysis

Thermal decomposition proceeds through multiple stages as revealed by thermogravimetric analysis. Initial weight loss occurs at the melting point, attributed to dehydration processes and loss of bound water molecules. The primary decomposition phase begins immediately following melting, with significant weight loss due to elimination of volatile components including hydrogen chloride gas [9] [12].

Complete thermal degradation occurs around 600 degrees Celsius, representing full mineralization of the organic components. The compound demonstrates good thermal stability below 245 degrees Celsius, with minimal weight loss during the pre-melting phase, making it suitable for applications requiring moderate thermal processing [8] [9].

Decomposition Products

Thermal decomposition generates characteristic gaseous products including hydrogen chloride, nitrogen oxides, carbon monoxide, and carbon dioxide, consistent with the degradation pattern expected for amino acid hydrochlorides [9] [13]. These decomposition products reflect the systematic breakdown of the amino acid backbone and elimination of the hydrochloride component.

Solubility Behavior in Polar Solvents

L-Ornithine hydrochloride demonstrates exceptional solubility in polar protic solvents, reflecting its ionic character and hydrogen bonding capability. The solubility profile varies significantly across different polar solvent systems [10] [14] [15].

Aqueous Solubility

Water represents the optimal solvent for L-Ornithine hydrochloride, with reported solubility reaching 543 milligrams per milliliter at 20 degrees Celsius [15]. This exceptionally high aqueous solubility reflects the compound's ionic nature and extensive hydrogen bonding interactions with water molecules. At 25 degrees Celsius, predicted solubility values of 172 milligrams per milliliter have been reported, indicating slight temperature dependence of the dissolution process [14].

Alcoholic Solvents

The compound exhibits good solubility in alcoholic solvents including methanol and ethanol, though specific quantitative values vary in the literature [15] [16]. These polar protic solvents provide suitable hydrogen bonding environments for dissolution, though solubility typically decreases compared to pure water due to reduced polarity and hydrogen bonding capacity.

Aprotic Polar Solvents

In contrast to protic solvents, L-Ornithine hydrochloride shows limited solubility in aprotic polar solvents. Dimethyl sulfoxide solubility is reported as less than 1 milligram per milliliter, indicating poor dissolution in this medium despite its high polarity [16]. This behavior reflects the importance of hydrogen bonding interactions for effective solvation of the amino acid hydrochloride.

Buffered Systems

In physiological buffer systems such as phosphate-buffered saline at pH 7.2, solubility reaches approximately 10 milligrams per milliliter at 25 degrees Celsius [17]. This moderate solubility in buffered systems makes the compound suitable for biological applications while maintaining solution stability.

| Solvent | Solubility (mg/mL) | Temperature (°C) | pH | Source | Notes |

|---|---|---|---|---|---|

| Water | 543 | 20 | 7.0 | Thermo Fisher | Highly soluble |

| Water | 172 | 25 | 7.0 | DrugBank | Predicted value |

| Methanol | Soluble | 20 | N/A | Literature | Good solubility |

| Ethanol | Soluble | 20 | N/A | Literature | Good solubility |

| DMSO | <1 | 25 | N/A | ChemicalBook | Insoluble |

| PBS pH 7.2 | 10 | 25 | 7.2 | Cayman Chemical | Buffered solution |

Chromatographic Purity Assessment

Modern analytical techniques provide comprehensive purity assessment capabilities for L-Ornithine hydrochloride, ensuring pharmaceutical and research-grade quality standards. Multiple chromatographic and analytical methods have been developed and validated for routine purity determination [18] [19] [20].

High-Performance Liquid Chromatography Methods

Reversed-phase high-performance liquid chromatography represents the primary analytical method for purity assessment. Various column chemistries including Eclipse XDB-C18 stationary phases provide excellent separation efficiency for the compound and potential impurities [18]. Gradient elution systems utilizing phosphoric acid-water mobile phases combined with acetonitrile deliver optimal resolution and peak shape characteristics.

Detection strategies include ultraviolet absorption at 225 nanometers using photodiode array detectors, providing both quantitative analysis and peak purity confirmation [18]. The method demonstrates excellent specificity for L-Ornithine hydrochloride while effectively separating potential synthetic impurities and degradation products.

Titrimetic Analysis

Argentometric titration provides an alternative analytical approach, particularly suitable for routine quality control applications. This classical analytical method determines purity through quantification of chloride content, offering rapid results with excellent precision [19] [21]. The method achieves purity determinations exceeding 98.5 percent accuracy when properly standardized and executed.

Mass Spectrometric Confirmation

Liquid chromatography-mass spectrometry provides definitive molecular weight confirmation and structural verification. The technique enables detection of trace impurities and degradation products that might escape conventional chromatographic detection [22] [23]. Mass spectrometric analysis confirms the molecular ion at mass-to-charge ratio 132 for the free amino acid component.

Nuclear Magnetic Resonance Purity Assessment

For compounds where conventional chromatographic detection proves challenging, nuclear magnetic resonance spectroscopy provides alternative purity assessment capabilities. The technique enables determination of purity through integration of characteristic resonances while simultaneously confirming structural integrity [20]. This approach proves particularly valuable for research-grade materials requiring highest purity standards.

| Method | Purity (%) | Detection Method | Column Type | Mobile Phase | Supplier |

|---|---|---|---|---|---|

| HPLC-UV | >97 | UV 225 nm | Not specified | Not specified | Selleck Chemicals |

| HPLC-Titration | >98.0 | Titration | Not specified | Not specified | TCI America |

| RP-HPLC | >98.5 | PDA detector | Eclipse XDB-C18 | 0.1% H₃PO₄/ACN gradient | Literature |

| LC-MS | >98 | Mass spectrometry | Not specified | Not specified | Cambridge Isotope |

| Argentometric Titration | >98.5 | Silver titration | Not applicable | Not applicable | Thermo Fisher |

Physical Description

White crystalline solid or powder to syrup; Slight savoury aroma

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 156 of 198 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 42 of 198 companies with hazard statement code(s):;

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Mechanism of Action

Pictograms

Irritant

Other CAS

26982-21-8

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index

Cosmetics -> Skin conditioning